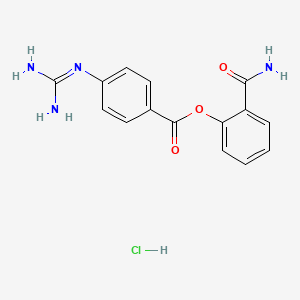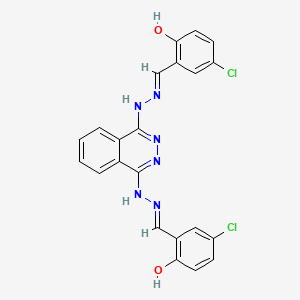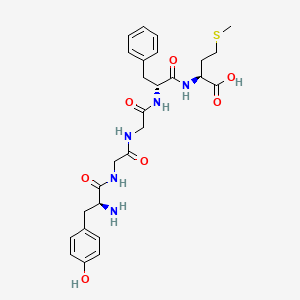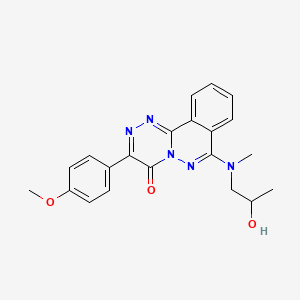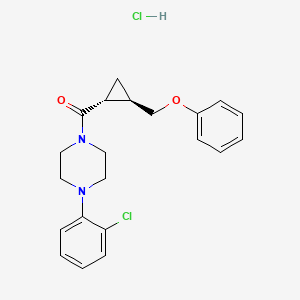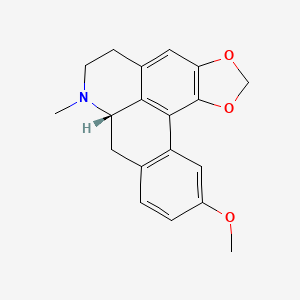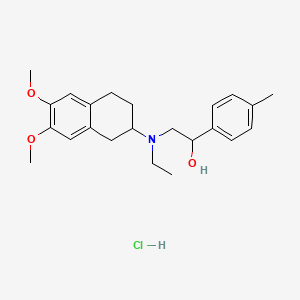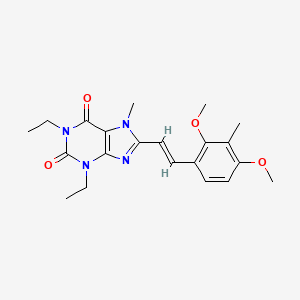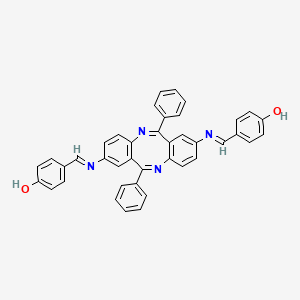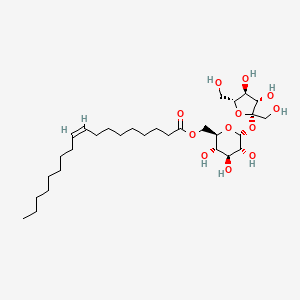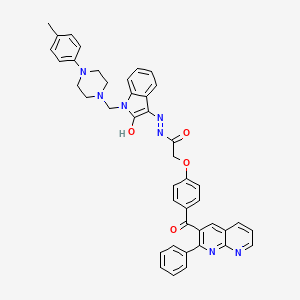
Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the 2-phenyl-1,8-naphthyridine core: This step typically involves the condensation of appropriate starting materials under acidic or basic conditions.
Attachment of the carbonyl group: This can be achieved through acylation reactions using reagents such as acyl chlorides or anhydrides.
Formation of the phenoxy linkage: This step involves the reaction of the naphthyridine derivative with a phenol derivative under basic conditions.
Synthesis of the indole derivative: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the hydrazide linkage: This step involves the reaction of the indole derivative with hydrazine or a hydrazine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide has several scientific research applications, including:
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Pharmacology: Studies may focus on its interactions with biological targets and its potential effects on various physiological processes.
Materials Science: This compound may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Biological Research: Researchers may study its effects on cellular processes and its potential as a tool for probing biological pathways.
Mécanisme D'action
The mechanism of action of acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Cellular signaling pathways, metabolic pathways, or other biological processes that are affected by the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and aromatic systems. This unique structure may confer specific properties and activities that are not present in similar compounds, making it a valuable target for further research and development.
Propriétés
Numéro CAS |
136603-19-5 |
|---|---|
Formule moléculaire |
C43H37N7O4 |
Poids moléculaire |
715.8 g/mol |
Nom IUPAC |
N-[2-hydroxy-1-[[4-(4-methylphenyl)piperazin-1-yl]methyl]indol-3-yl]imino-2-[4-(2-phenyl-1,8-naphthyridine-3-carbonyl)phenoxy]acetamide |
InChI |
InChI=1S/C43H37N7O4/c1-29-13-17-33(18-14-29)49-24-22-48(23-25-49)28-50-37-12-6-5-11-35(37)40(43(50)53)47-46-38(51)27-54-34-19-15-31(16-20-34)41(52)36-26-32-10-7-21-44-42(32)45-39(36)30-8-3-2-4-9-30/h2-21,26,53H,22-25,27-28H2,1H3 |
Clé InChI |
DAQGDIBUYQJLPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CCN(CC2)CN3C4=CC=CC=C4C(=C3O)N=NC(=O)COC5=CC=C(C=C5)C(=O)C6=C(N=C7C(=C6)C=CC=N7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione](/img/structure/B15189487.png)
